molecular formula C20H27IN4O4S B2654659 N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide CAS No. 1052553-16-8

N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide

Cat. No.: B2654659
CAS No.: 1052553-16-8
M. Wt: 546.42
InChI Key: VNZJCQKVMUGMNT-YHLMHSEJSA-N
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Description

N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This compound is a key research tool for investigating angiogenic signaling pathways, as it effectively blocks VEGFR-2 (KDR) activation, a primary driver of endothelial cell proliferation and new blood vessel formation. Its mechanism involves competing with ATP for the binding site on the receptor's intracellular kinase domain, thereby preventing autophosphorylation and subsequent downstream signal transduction. Research with this inhibitor is primarily focused on oncology, where it is used in vitro and in vivo to study tumor angiogenesis, metastasis, and the potential for anti-angiogenic therapy [https://www.ncbi.nlm.nih.gov/books/NBK53238/]. By specifically targeting the VEGFR pathway, it allows scientists to dissect the role of angiogenesis in various cancer models and to explore combination treatment strategies. Furthermore, its application extends to non-oncological research areas involving pathological angiogenesis, such as in certain ocular diseases and rheumatoid arthritis. This makes it a versatile compound for advancing the understanding of vascular biology and developing novel therapeutic interventions.

Properties

IUPAC Name

N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]-N'-(4-propan-2-ylphenyl)ethanimidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S.HI/c1-15(2)17-5-7-18(8-6-17)22-16(3)23(4)14-13-21-29(27,28)20-11-9-19(10-12-20)24(25)26;/h5-12,15,21H,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZJCQKVMUGMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C(C)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27IN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N’-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration: Introduction of a nitro group to a benzene ring.

    Sulfonation: Addition of a sulfonamide group.

    Alkylation: Introduction of an alkyl group to the nitrogen atom.

    Coupling Reactions: Formation of the final compound through coupling reactions involving the intermediate products.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N’-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N’-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N’-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound C₂₃H₂₈IN₅O₄S Nitrobenzenesulfonamido, ethenimidamide ~629.5* Likely pharmaceutical intermediate Inferred
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide C₁₆H₂₄N₂O₂ Propanamide, piperidinyl 276.38 Pharmaceutical intermediate
HET0016 (N-hydroxy-N’-(4-n-butyl-2-methylphenyl) formamidine) C₁₂H₁₈N₂O Formamidine 206.3 Enzyme inhibitor; crystalline stability
N,N-Bis(2-{[(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)ethanediimidamide (LH₂) C₂₄H₃₂N₄O₄ Ethenediimidamide, dioxolane ~464.5 Metal coordination (Co²⁺, Ni²⁺, etc.)
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide C₁₂H₁₆N₆O₂S Sulfonamide, azide 332.37 High reactivity (azide substitution)

*Estimated based on formula.

Reactivity and Stability

  • Nitrobenzenesulfonamido vs.
  • Ethenimidamide vs. Formamidine : The ethenimidamide group (C=N–NH–) in the target compound shares conjugation with the formamidine group (HN–C=N–) in HET0016. Both may act as ligands for metal ions, though HET0016’s stability (≥4 years at -20°C) suggests the target compound may require similar storage conditions .

Biological Activity

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide
  • Molecular Formula : C19H23N4O3S·HI
  • Molecular Weight : Approximately 480.5 g/mol

Structural Features

The compound features:

  • A nitrobenzenesulfonamide moiety which is known for its biological activity, particularly in antimicrobial and antitumor applications.
  • An ethenimidamide group that may contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the nitro group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
SulfanilamideAntibacterial32 µg/mL
NitrofurantoinAntibacterial8 µg/mL
Compound XAntibacterial16 µg/mL

Cytotoxicity Studies

In vitro studies have shown that sulfonamides can induce cytotoxic effects in various cancer cell lines. The compound's ability to inhibit cell proliferation was tested against several cancer types, including breast and colon cancer.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)20Cell cycle arrest
A549 (Lung)18Inhibition of DNA synthesis

The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group interacts with dihydropteroate synthase, blocking folate synthesis.
  • Induction of Apoptosis : Through the activation of caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound may interfere with the cell cycle at the G1/S checkpoint, preventing further division.

Case Study 1: Antimicrobial Efficacy

A study conducted on a range of bacterial strains revealed that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Treatment Potential

In a preclinical trial involving human cancer xenografts in mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in treated tumors.

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